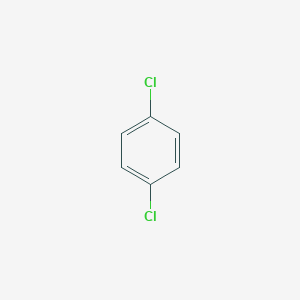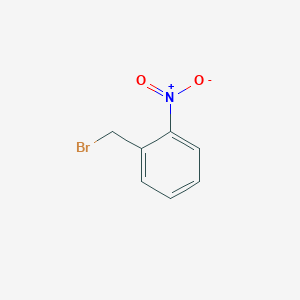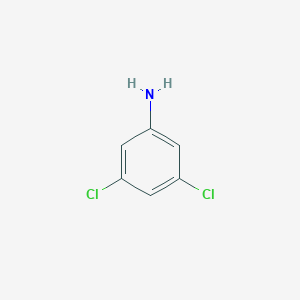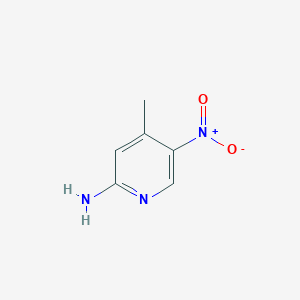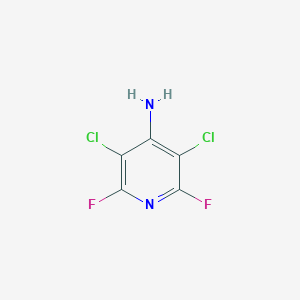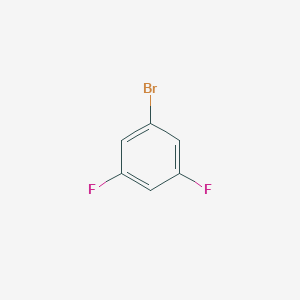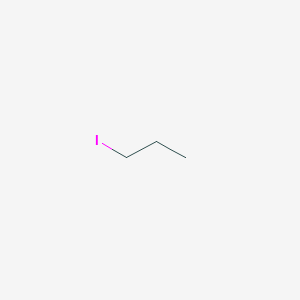
1-Iodopropane
Overview
Description
1-Iodopropane, also known as this compound, is an organic compound with the molecular formula C3H7I. It is a colorless, flammable liquid that is used as a reagent in organic synthesis. This compound is an important building block for the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and other specialty chemicals. This compound is also used in the laboratory for the preparation of 1-iodoalkanes, which are used in the synthesis of a variety of organic compounds.
Scientific Research Applications
Organic Synthesis : It's used in a novel procedure for the direct preparation of α-tosyloxyketones from ketones, expanding the application of alkyl substituted hypervalent iodine reagents in organic synthesis (Zhang et al., 2014).
Experimental Ion Imaging : In a study on fragmentation dynamics, 1-iodopropane was used to investigate interactions with extreme ultraviolet intense femtosecond laser pulses (McManus et al., 2022).
Femtosecond Laser Field Interaction : The interaction of this compound with femtosecond laser fields involves multiphoton ionization and field ionization processes, leading to molecular ionization (Kosmidis et al., 2005).
Photolysis : this compound vapor photodissociates into methyl radicals and ethylene at wavelengths shorter than 265 nm, exhibiting population inversion at all wavelengths (Carr & Topor, 1981).
Vacuum Ultraviolet Spectroscopy : It can be studied using coherent vacuum ultraviolet radiation for determining ionization energies, conformer peaks, and fragmentation thresholds in highly excited Rydberg neutrals (Park et al., 2001).
Surface Chemistry : Its dissociation in hyperthermal diamond scattering leads to iodine atoms and ionization of positive propyl and negative iodine ions (Danon et al., 1988).
Microwave Spectroscopy : Studies have revealed rotational constants and nuclear quadrupole coupling constants of its trans and gauche isomers, offering insights into forbidden transitions (Fujitake & Hayashi, 1988).
Pyrolysis : Its pyrolysis shows stronger deactivating wall collisions compared to non-polar hydrocarbons in the same temperature range (Wolters et al., 1981).
Copper Surface Chemistry : On copper(110), it decomposes to form surface-bound propyl groups and coadsorbed iodine at 110 K (Jenks et al., 1993).
Vibration Spectroscopy and Rotational Isomerism : Its vibration spectra and rotational isomerism have been studied across various states, including gaseous, liquid, glassy, and crystalline (Ogawa et al., 1978).
Mechanism of Action
Target of Action
1-Iodopropane, also known as n-Propyl iodide, is a colorless, flammable chemical compound with the formula C3H7I . It is primarily used in organic synthesis. The primary targets of this compound are organic compounds, particularly those containing nucleophilic functional groups. It is often used for the alkylation of pyrrole .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic substitution . In this process, the iodine atom in this compound, which is a good leaving group, is replaced by a nucleophile from another molecule . For example, when reacting with potassium salts of pyrrole, this compound can synthesize 1-n-propylpyrrole .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it participates in. As an alkylating agent, it can modify the structure of other molecules, potentially leading to significant changes in their properties and functions. For example, in the synthesis of 1-n-propylpyrrole, this compound contributes a propyl group to the pyrrole molecule, significantly altering its structure and properties .
properties
IUPAC Name |
1-iodopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWOIHVRPOBWPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7I | |
| Record name | IODOPROPANES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3650 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015653 | |
| Record name | 1-Iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Iodopropanes appears as a colorless liquid that discolors in air. Denser than water. The vapors are heavier than air. May be mildly toxic by inhalation. Used as a solvent and to make pharmaceuticals., Colorless or yellowish liquid; [Merck Index] | |
| Record name | IODOPROPANES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3650 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propyl iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9492 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
43.1 [mmHg] | |
| Record name | Propyl iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9492 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
26914-02-3, 107-08-4 | |
| Record name | IODOPROPANES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3650 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Iodopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026914023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND3629KE2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 1-Iodopropane?
A1: this compound is an iodoalkane with a linear three-carbon chain. Its molecular formula is C3H7I, and its molecular weight is 169.99 g/mol [, , , ].
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Several spectroscopic methods provide insights into the structure and properties of this compound. These include:
- Raman Spectroscopy: Reveals vibrational modes, distinguishing between trans and gauche conformations [, ].
- Infrared Spectroscopy (IR): Provides information about vibrational modes and is particularly useful for studying rotational isomers [].
- High-Resolution Photoelectron Spectroscopy: Offers insights into electronic structure and bonding characteristics [].
- Reflection-Adsorption Infrared Spectroscopy (RAIRS): Used to determine the adsorption geometry of this compound on metal surfaces [, ].
- X-ray Photoelectron Spectroscopy (XPS): Provides information about elemental composition and chemical states of atoms in molecules, often used to study the decomposition products of this compound on surfaces [, ].
- Electron Energy Loss Spectroscopy (HREELS): Complements IR spectroscopy, providing additional information about vibrational modes and surface reactions [].
Q3: How does the conformation of this compound affect its photodissociation dynamics?
A3: this compound exists in two main conformations: trans and gauche. These conformations exhibit distinct short-time photodissociation dynamics in the gas phase, as demonstrated by resonance Raman spectroscopy and time-dependent wave packet calculations []. This difference suggests that the initial geometry of the molecule plays a significant role in its photochemical behavior.
Q4: What are the primary photodissociation products of this compound?
A5: Upon photodissociation at 266 nm, this compound primarily yields excited-state iodine (I*(2P1/2)) []. Notably, there is minimal evidence for HI elimination (<0.21%) in this process, contrasting with the behavior of its structural isomer, 2-Iodopropane.
Q5: How does the photodissociation of 2-Iodopropane differ from that of this compound?
A6: In contrast to this compound, photodissociation of 2-Iodopropane at 266 nm predominantly yields ground-state iodine (I(2P3/2)) and a significant amount of HI (>10.5%) []. This distinct behavior highlights the influence of the iodine atom's position on the photochemical pathways.
Q6: What is the timescale of HI elimination in 2-Iodopropane photodissociation?
A7: The anisotropy parameters for all channels in 2-Iodopropane photodissociation approach the limiting value of 2.0, indicating that both C-I bond fission and 1,2-HI elimination occur on a subpicosecond timescale following excitation []. This observation suggests that both processes are rapid and likely occur competitively.
Q7: How does the structure of this compound influence its reactivity on metal surfaces?
A8: Studies on copper surfaces (Cu(110), Cu(100), Cu(111)) show that this compound adsorbs molecularly at low temperatures, with the C-I bond either perpendicular or tilted relative to the surface depending on coverage [, ]. Upon heating, C-I bond scission occurs, generating surface-bound propyl groups and iodine atoms [, , ]. These propyl groups can undergo β-hydride elimination to form propylene or hydrogenation to form propane, with the reaction rates exhibiting sensitivity to the specific copper surface structure [].
Q8: What role does this compound play in catalytic reactions?
A9: this compound can act as a catalyst in various organic reactions, often serving as a precursor for the in situ generation of hypoiodous acid. For example, it catalyzes the oxidative spirocyclization of 4-(2-carboxyethyl)phenols to form spirodienones in the presence of an oxidant like m-chloroperbenzoic acid []. Similarly, it promotes the synthesis of sulfonamides from sodium sulfinates and amines through a hypervalent iodine intermediate []. In these reactions, this compound facilitates the formation of reactive iodine species, enabling efficient transformations.
Q9: Are there any known applications of this compound in zeolite chemistry?
A10: Research indicates that this compound reacts with Na0-treated NaX and NaY zeolites to form framework propoxy groups []. This reaction involves dehalogenation of this compound, suggesting its potential utility in modifying zeolite frameworks.
Q10: What safety considerations are associated with this compound?
A11: Studies on beagle dogs have shown that this compound exhibits potent cardiac sensitization properties []. Exposure to even low concentrations (0.1-0.4% v/v) in the presence of adrenaline led to cardiac abnormalities, highlighting the potential cardiovascular risks associated with this compound. Therefore, handling this compound requires caution and appropriate safety measures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




